

Olgotrelvir's Cross-Resistance Profile: A Comparative Analysis with Other Key Antivirals

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Compound of Interest

Compound Name: *Olgotrelvir*

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San Diego, CA – October 28, 2025 – A comprehensive analysis of available preclinical data on **olgotrelvir** (formerly STI-1558), a novel dual inhibitor of the SARS-CoV-2 main protease (Mpro) and human cathepsin L (CTSL), reveals a promising cross-resistance profile, particularly against nirmatrelvir-resistant strains. This guide provides a detailed comparison of **olgotrelvir**'s performance with other leading antivirals, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Olgotrelvir, and its active form AC1115, demonstrates a unique dual mechanism of action that targets both a critical viral enzyme (Mpro) essential for replication and a host protease (CTSL) involved in viral entry. This two-pronged approach is designed to offer a higher barrier to resistance and broader efficacy against viral variants.

Comparative In Vitro Efficacy and Resistance

The in vitro inhibitory activity of **olgotrelvir**'s active metabolite, AC1115, has been evaluated against wild-type SARS-CoV-2 Mpro and key nirmatrelvir-resistant mutants. The data, summarized below, highlights **olgotrelvir**'s potency in the face of mutations that confer resistance to other protease inhibitors.

Target Enzyme/Virus	Antiviral	IC50 / EC50 (nM)*	Fold Change in Resistance	Reference
Wild-Type SARS-CoV-2 Mpro	AC1115 (Olgotrelvir)	2.7	-	[1]
Nirmatrelvir	1.8	-	[1]	
Mpro E166V Mutant	AC1115 (Olgotrelvir)	57.8	21.4	[1]
Nirmatrelvir	>10,000	>5,555	[1]	
Mpro E166V/L50F Double Mutant	AC1115 (Olgotrelvir)	18.6	6.9	[1]
Nirmatrelvir	>10,000	>5,555	[1]	
Human Cathepsin L	AC1115 (Olgotrelvir)	0.0274	-	

*IC50 (Inhibitory Concentration 50%) values represent the concentration of a drug that is required for 50% inhibition of an enzyme in vitro. EC50 (Effective Concentration 50%) values represent the concentration required for 50% reduction in viral replication in cell culture.

Cross-Resistance Profile with Other Antivirals

Direct comparative cross-resistance studies involving **olgotrelvir** and a broad spectrum of other antivirals are limited. However, based on their distinct mechanisms of action, the following conclusions can be drawn:

- Nirmatrelvir: As a fellow Mpro inhibitor, the potential for cross-resistance exists. However, the data clearly demonstrates that **olgotrelvir** maintains significant activity against the E166V mutation that renders nirmatrelvir ineffective[1]. This suggests that **olgotrelvir** may be a viable option for patients who have failed nirmatrelvir therapy due to this specific resistance pathway.

- **Ensitrelvir:** Another Mpro inhibitor, ensitrelvir, has shown asymmetrical cross-resistance with nirmatrelvir[2][3][4]. While nirmatrelvir-resistant variants can show reduced susceptibility to ensitrelvir, the reverse is less pronounced. Given that **olgotrelvir** targets Mpro differently than nirmatrelvir at the E166 position, it is plausible that it may also retain activity against some ensitrelvir-resistant strains, although specific studies are needed to confirm this.
- **Remdesivir and Molnupiravir:** These antivirals are inhibitors of the viral RNA-dependent RNA polymerase (RdRp) and have different mechanisms of action and resistance profiles compared to protease inhibitors[5][6][7][8][9]. Therefore, cross-resistance between **olgotrelvir** and these agents is highly unlikely. Viruses that have developed resistance to remdesivir or molnupiravir are expected to remain fully susceptible to **olgotrelvir**.

Experimental Methodologies

The following are summaries of the key experimental protocols used to generate the in vitro efficacy data for **olgotrelvir**.

SARS-CoV-2 Mpro Inhibition Assay

The inhibitory activity of AC1115 against SARS-CoV-2 Mpro was determined using a fluorescence resonance energy transfer (FRET) assay. The recombinant Mpro enzyme was incubated with varying concentrations of the inhibitor. The reaction was initiated by the addition of a fluorogenic substrate. The rate of substrate cleavage was monitored by measuring the increase in fluorescence. The IC₅₀ values were calculated by fitting the dose-response curves to a four-parameter logistic equation.

Human Cathepsin L Inhibition Assay

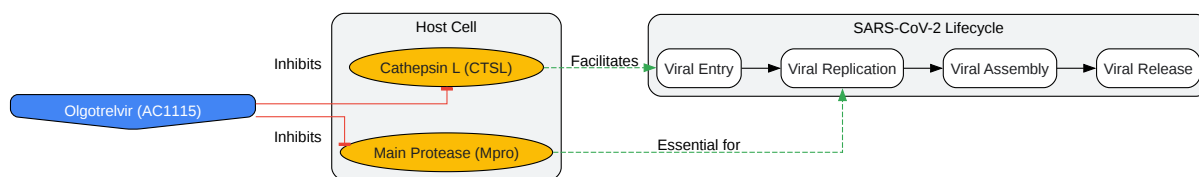
The inhibitory potency of AC1115 against human cathepsin L was assessed using a similar FRET-based assay. Recombinant human cathepsin L was pre-incubated with different concentrations of the inhibitor. The enzymatic reaction was started by adding a specific fluorogenic substrate for cathepsin L. The fluorescence signal, corresponding to substrate cleavage, was measured over time. IC₅₀ values were determined from the resulting dose-response curves.

Antiviral Activity Assay (EC₅₀ Determination)

The antiviral activity of **olgotrelvir** was evaluated in cell-based assays using SARS-CoV-2 infected cells (e.g., Vero E6). Cells were infected with the virus and simultaneously treated with a serial dilution of the compound. After a defined incubation period, the viral load was quantified using methods such as quantitative reverse transcription-polymerase chain reaction (qRT-PCR) or a cytopathic effect (CPE) reduction assay. The EC50 was calculated as the concentration of the drug that inhibited viral replication by 50%.

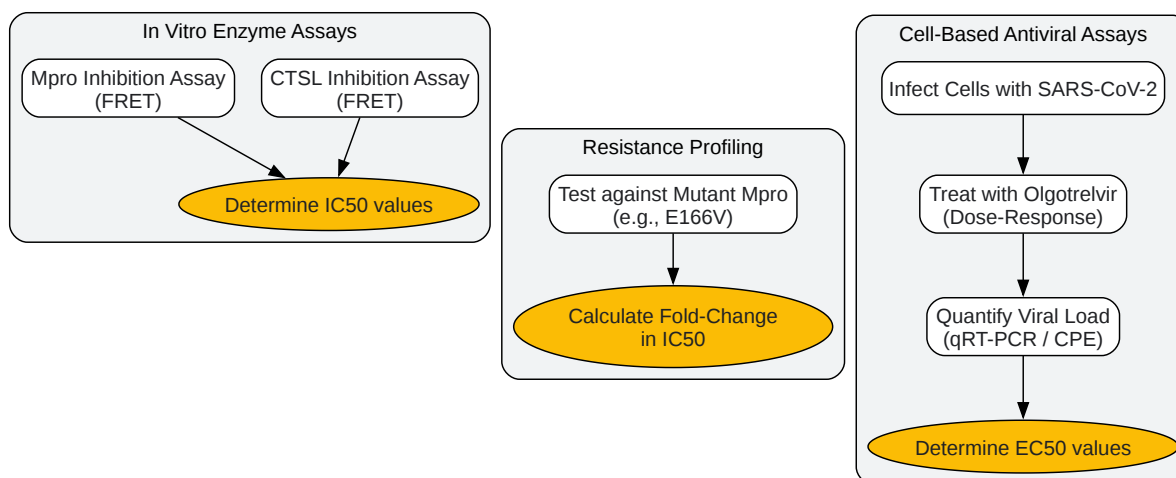
Visualizing Olgotrelvir's Mechanism and Workflow

To better understand the processes involved in **olgotrelvir**'s action and evaluation, the following diagrams have been generated.



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Olgotrelvir's dual mechanism of action.



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Workflow for in vitro antiviral evaluation.

Conclusion

Olgotrelvir presents a promising profile as a next-generation oral antiviral for COVID-19. Its dual mechanism of action, targeting both viral Mpro and host CTSL, provides a strong rationale for its observed potency against nirmatrelvir-resistant SARS-CoV-2 mutants. The lack of a shared mechanism of action with polymerase inhibitors like remdesivir and molnupiravir suggests a low likelihood of cross-resistance with these agents. Further clinical studies are warranted to fully elucidate the cross-resistance profile of **olgotrelvir** and its potential role in the management of COVID-19, particularly in the context of emerging viral variants and resistance to existing therapies.

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